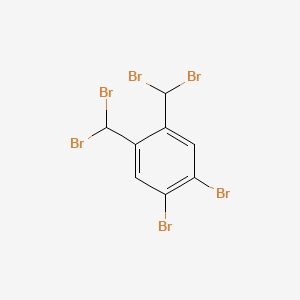

1,2-Dibromo-4,5-bis(dibromomethyl)benzene

Description

Contextualization within Halogenated Organic Compounds Research

Halogenated organic compounds (HOCs) are a broad class of molecules that contain one or more halogen atoms. weeiboo.com Their study is a significant facet of organic chemistry due to their wide range of applications and unique chemical reactivity. weeiboo.com The introduction of halogen atoms, such as bromine, into an organic framework can significantly alter the molecule's physical and chemical properties, including its reactivity, lipophilicity, and thermal stability.

Polybrominated benzene (B151609) derivatives, in particular, are often investigated for their utility as flame retardants, intermediates in organic synthesis, and as building blocks for complex molecular architectures. tcichemicals.com The presence of multiple bromine atoms in 1,2-Dibromo-4,5-bis(dibromomethyl)benzene places it firmly within this area of research. The benzylic bromine atoms in the dibromomethyl groups are particularly reactive, making them susceptible to nucleophilic substitution and other transformations, which is a key aspect of their utility in synthesis.

Significance in Advanced Chemical Synthesis and Materials Science

The significance of this compound in advanced chemical synthesis lies in its potential as a polyfunctional building block. The six bromine atoms—two on the aromatic ring and four on the methyl substituents—offer multiple sites for further chemical modification. This allows for the construction of complex, rigid molecular structures.

While specific research detailing the extensive applications of this particular hexabrominated compound is limited, its precursor, 1,2-Dibromo-4,5-dimethylbenzene (B50925), has been noted for its use in synthesizing photosensitizers. alkalisci.com The subsequent bromination to form this compound creates a molecule that could potentially serve as a cross-linking agent or a monomer in the production of specialty polymers with high refractive indices or flame-retardant properties. The high bromine content would contribute significantly to the latter.

The synthesis of this compound is a key step in creating more complex molecules. It is prepared from 1,2-Dibromo-4,5-dimethylbenzene through a radical substitution reaction. sigmaaldrich.comalkalisci.com This precursor can be synthesized from the bromination of o-xylene (B151617). sigmaaldrich.com The conversion to the target compound involves the reaction of 1,2-Dibromo-4,5-dimethylbenzene with a radical initiator such as azobisisobutyronitrile (AIBN). sigmaaldrich.comalkalisci.com

| Property | Value for 1,2-Dibromo-4,5-dimethylbenzene |

|---|---|

| CAS Number | 24932-48-7 sigmaaldrich.com |

| Molecular Formula | C₈H₈Br₂ sigmaaldrich.com |

| Molecular Weight | 263.96 g/mol sigmaaldrich.com |

| Melting Point | 85-89 °C sigmaaldrich.com |

| Synonym | 4,5-Dibromo-o-xylene chemicalbook.com |

Overview of Key Research Areas and Applications

Direct research outlining specific applications for this compound is not widely available in published literature. However, based on its structure, its potential research areas and applications can be inferred. As a polybrominated compound, it could be a valuable intermediate in the synthesis of complex organic materials. For instance, compounds with multiple reactive benzylic bromide sites are often used to create larger, fused aromatic systems or to link molecular units together in the formation of metal-organic frameworks or covalent organic frameworks.

One plausible application is in the synthesis of photosensitizers, a field where its precursor has been utilized. alkalisci.com The dibromomethyl groups can be converted to other functionalities, which could be tailored to create molecules with specific electronic or photophysical properties.

Historical Perspectives on its Discovery and Early Explorations

Specific historical details on the first synthesis and discovery of this compound are not well-documented in readily accessible scientific literature. However, the methods used for its synthesis are rooted in the long-standing principles of organic chemistry. The synthesis of its precursor, 1,2-Dibromo-4,5-dimethylbenzene, from o-xylene is a standard electrophilic aromatic substitution reaction.

The subsequent conversion to the target compound via radical bromination of the methyl groups is a well-established synthetic strategy. Free-radical halogenation of alkylbenzenes, particularly at the benzylic position, has been a fundamental reaction in organic synthesis for many decades. bldpharm.comcalpaclab.com The use of initiators like light or chemical agents such as AIBN to facilitate these reactions is a classic technique. Therefore, while the specific history of this compound is obscure, its synthesis relies on foundational reactions that have been extensively studied and refined over the history of organic chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dibromo-4,5-bis(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLVNMIEWOGDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479652 | |

| Record name | 1,2-Dibromo-4,5-bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-20-6 | |

| Record name | 1,2-Dibromo-4,5-bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,alpha,alpha',alpha',4,5-Hexabromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1,2 Dibromo 4,5 Bis Dibromomethyl Benzene

Established Synthetic Routes and Reaction Conditions

The established routes focus on converting the two methyl groups of 1,2-dibromo-4,5-dimethylbenzene (B50925) into dibromomethyl groups. This transformation requires conditions that favor free-radical substitution at the benzylic positions while minimizing further aromatic substitution on the benzene (B151609) ring.

The core of the synthesis lies in the selective bromination of the methyl side chains of the substituted xylene core.

Radical bromination is the most common and direct method for introducing bromine atoms onto the benzylic carbons of alkylbenzene derivatives. This process relies on the generation of bromine radicals, which are highly reactive towards the hydrogen atoms of the methyl groups.

####### 2.1.1.1.1. Use of Molecular Bromine and Light Irradiation

A well-established method for benzylic bromination involves the direct use of molecular bromine (Br₂) in the presence of light. wikipedia.org The photochemical reaction is typically carried out by refluxing the starting material, 1,2-dibromo-4,5-dimethylbenzene, with elemental bromine in an inert solvent, such as carbon tetrachloride (CCl₄). wikipedia.orgprepchem.com Light, often from a high-intensity lamp, serves to initiate the reaction by homolytically cleaving the bromine-bromine bond to generate bromine radicals (Br•). prepchem.com

The reaction proceeds via a radical chain mechanism:

Initiation: Light irradiation causes the homolysis of a bromine molecule into two bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 1,2-dibromo-4,5-dimethylbenzene, forming a benzylic radical and hydrogen bromide (HBr). This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when radicals combine with each other.

To achieve the desired hexabrominated product, 1,2-Dibromo-4,5-bis(dibromomethyl)benzene, a stoichiometric excess of bromine is required to replace all six benzylic hydrogens. The reaction progress is often monitored by observing the color of the reaction mixture; the rate of bromine addition is adjusted so that the reddish-brown color of bromine consistently disappears as it is consumed. prepchem.com

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Starting Material | 1,2-Dibromo-4,5-dimethylbenzene | The substrate for benzylic bromination. |

| Reagent | Molecular Bromine (Br₂) | Provides the source of bromine atoms. A molar ratio sufficient to replace six hydrogen atoms is needed. |

| Initiator | Light Irradiation (e.g., 500-watt photolamp) | Initiates the radical chain reaction by generating bromine radicals. prepchem.com |

| Solvent | Inert, non-polar solvent (e.g., Carbon Tetrachloride) | Dissolves the reactants and is stable under radical conditions. |

| Temperature | Reflux | Provides the necessary energy to sustain the reaction. |

####### 2.1.1.1.2. Role of N-Bromosuccinimide (NBS) and Initiators (e.g., AIBN, Benzoyl Peroxide)

An alternative and often preferred method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgmasterorganicchemistry.com This method is considered milder and more selective than using elemental bromine. NBS provides a low, constant concentration of molecular bromine in the reaction mixture, which helps to suppress side reactions like addition to the aromatic ring. masterorganicchemistry.com

The reaction is carried out by refluxing the substrate, 1,2-dibromo-4,5-dimethylbenzene, with NBS in a non-polar solvent like carbon tetrachloride. wikipedia.org A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction. echemi.comorganic-chemistry.org These initiators decompose upon heating to generate free radicals, which then initiate the chain reaction.

The key to the Wohl-Ziegler reaction is the in-situ generation of a low concentration of Br₂. The hydrogen bromide (HBr) produced during the propagation step reacts with NBS to regenerate the bromine needed to continue the cycle. This ensures that the bromine concentration remains low throughout the reaction, favoring substitution at the benzylic position over other potential reactions. nih.gov

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Starting Material | 1,2-Dibromo-4,5-dimethylbenzene | The substrate for benzylic bromination. |

| Reagent | N-Bromosuccinimide (NBS) | Provides a controlled, low-concentration source of bromine. wikipedia.org |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon thermal decomposition. echemi.com |

| Solvent | Carbon Tetrachloride (CCl₄) | Anhydrous, non-polar solvent is crucial for the success of the reaction. wikipedia.org |

| Temperature | Reflux | Necessary for the thermal decomposition of the initiator and to drive the reaction. |

Electrochemical methods present a modern and environmentally cleaner alternative to traditional chemical bromination. cecri.res.in These techniques avoid the direct handling of hazardous molecular bromine by generating the active brominating species in situ from a stable bromide salt, such as sodium bromide (NaBr).

Two-phase electrolysis is a particularly effective electrochemical method for the side-chain bromination of alkyl aromatic compounds to yield α,α-dibrominated products. cecri.res.in In this setup, the reaction is carried out in a single-compartment electrochemical cell containing two immiscible phases. cecri.res.in

The aqueous phase typically consists of a high concentration of sodium bromide (e.g., 40-50%) with a catalytic amount of hydrobromic acid (HBr). cecri.res.in The organic phase consists of the substrate, 1,2-dibromo-4,5-dimethylbenzene, dissolved in an inert organic solvent like chloroform (B151607). cecri.res.in Platinum electrodes are commonly used. cecri.res.in

During electrolysis, bromide ions in the aqueous phase are oxidized at the anode to generate bromine (Br₂). This bromine is then extracted into the organic phase, where it reacts with the substrate via a radical mechanism, similar to the photochemical method, to produce the desired this compound. The yield and the degree of bromination can be controlled by the amount of electrical charge passed through the cell. cecri.res.in This method allows for high yields of the dibromomethyl arenes while enhancing safety and reducing waste. cecri.res.in

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Starting Material | 1,2-Dibromo-4,5-dimethylbenzene | Substrate dissolved in the organic phase. |

| System | Two-phase: Aqueous/Organic | Allows for in-situ generation and extraction of the brominating agent. cecri.res.in |

| Aqueous Phase | 40-50% Sodium Bromide (NaBr) with catalytic HBr | Serves as the bromide source and electrolyte. cecri.res.in |

| Organic Phase | Chloroform (CHCl₃) | Dissolves the substrate and extracts the generated bromine. cecri.res.in |

| Electrodes | Platinum (Pt) anode and cathode | Standard for this type of electrolysis. cecri.res.in |

| Control | Galvanostatic (constant current) | The extent of reaction is controlled by the total charge passed (Faradays/mole). cecri.res.in |

Electrochemical Bromination Methods

Control of Reaction Temperature and Charge Passed

Electrochemical methods offer a high degree of control over benzylic bromination reactions. By precisely managing the reaction temperature and the total electrical charge passed through the cell, the extent of bromination can be finely tuned, allowing for the selective synthesis of dibromomethyl and bis(dibromomethyl) arenes. cecri.res.inresearchgate.net This technique is particularly effective in preventing over-bromination to form undesirable byproducts like α,α,α-tribromomethyl arenes. cecri.res.in

In a typical two-phase electrolysis setup, an alkyl aromatic compound dissolved in an organic solvent like chloroform is reacted using an aqueous solution of sodium bromide as the electrolyte. cecri.res.inresearchgate.net The reaction is conducted galvanostatically, meaning at a constant current. cecri.res.in A key strategy to enhance selectivity involves adjusting the temperature during the electrolysis. For instance, to prevent the formation of tribromomethyl groups, the reaction temperature can be lowered from 15°C to 5°C after approximately 75% of the required charge has been passed. cecri.res.in The total charge passed is the determining factor for the degree of bromination, with higher charges leading to more highly brominated products. researchgate.net

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Method | Two-Phase Electrolysis | Allows for reaction between aqueous electrolyte and organic substrate phase. | cecri.res.inresearchgate.net |

| Current Density | 30 mA/cm² | Controls the rate of electrochemical reaction (galvanostatic). | cecri.res.in |

| Initial Temperature | 10–15°C | Standard operating temperature for the initial phase of bromination. | cecri.res.inresearchgate.net |

| Temperature Control | Reduction to 5°C after 75% charge passed | To prevent over-bromination and the formation of α,α,α-tribromomethyl arenes. | cecri.res.in |

| Charge Passed | Variable (e.g., 12-24 F/mole) | Determines the final product; higher charge leads to more extensive bromination (e.g., bis(dibromomethyl) arenes). | cecri.res.in |

| Yield | 70–90% | Demonstrates the high efficiency of this controlled method. | cecri.res.inresearchgate.net |

Novel and Green Synthesis Approaches

A significant advancement in green chemistry is the development of a peroxide-bromide halogenation method. beilstein-journals.org This technique serves as a sustainable alternative to traditional brominating agents like molecular bromine or N-bromosuccinimide (NBS), which are effective but generate stoichiometric amounts of waste. beilstein-journals.orgunimore.it The greener method utilizes hydrogen peroxide (H₂O₂) as an oxidant in conjunction with hydrogen bromide (HBr). beilstein-journals.org

This approach can be finely controlled by the presence or absence of light. Irradiation with a simple LED lightbulb can selectively trigger side-chain (benzylic) halogenation, while reactions in the dark or under reflux can favor ring bromination. beilstein-journals.org For the synthesis of a compound like this compound, which requires both ring and side-chain bromination, this method could be applied sequentially. The process generates water as the primary byproduct, significantly improving the environmental profile of the synthesis. beilstein-journals.org

The replacement of hazardous solvents is a cornerstone of green chemistry. researchgate.net For the synthesis of bis(dibromomethyl)benzenes, several more benign solvents have been successfully tested as substitutes for carbon tetrachloride, benzene, and carbon disulfide. researchgate.net Optimized protocols have identified 1,2-dichloroethane (B1671644) (DCE) and acetonitrile (B52724) as effective replacement solvents for these reactions. researchgate.net

Acetonitrile, in particular, has been shown to work well for benzylic brominations with NBS. reddit.comacs.org Similarly, 1,2-dichloroethane is a recommended replacement for CCl₄ in radical brominations. reddit.com These alternative solvents not only reduce the environmental and health risks but can also, in some cases, lead to comparable or even improved product yields without the need for a chemical initiator. researchgate.net

| Solvent Category | Example Solvent | Issues | Benign Alternative(s) | Advantages of Alternatives | Reference |

|---|---|---|---|---|---|

| Traditional Halogenated | Carbon Tetrachloride (CCl₄) | High toxicity, ozone-depleting | 1,2-Dichloroethane, Acetonitrile, Methyl Acetate | Lower toxicity, less environmental impact, can obviate need for initiator. | researchgate.netresearchgate.net |

| Benzene | Carcinogenic, toxic | 1,2-Dichloroethane, Acetonitrile | Reduced health hazards and environmental burden. | researchgate.net |

Optimization of Solvents and Reaction Conditions for Enhanced Purity and Yield

Synthesis of Derivatives and Related Compounds

The synthetic methodologies used to produce this compound can be adapted to create a variety of related structures and substituted derivatives.

The synthesis of substituted 1,2-bis(dibromomethyl)benzenes can be achieved by applying bromination techniques to appropriately substituted starting materials. researchgate.net For example, the bromination of dimethyl-substituted arenes can be controlled to produce various isomers and derivatives, including 4-substituted versions of 1,2-bis(dibromomethyl)benzene (B1266051). researchgate.net

Solvent-free Wohl-Ziegler reactions have been shown to be effective for a range of substrates with different electronic properties. Benzylic methyl groups on aromatic rings bearing electron-withdrawing substituents (e.g., -CO₂Et, -NO₂, -CN) can be efficiently converted to the corresponding benzylic bromides. thieme-connect.com Electrochemical methods have also been successfully applied to a variety of substituted toluenes and xylenes, demonstrating the versatility of these synthesis routes for creating a library of related compounds. cecri.res.in

| Starting Material | Reaction Method | Product | Reference |

|---|---|---|---|

| p-Nitrotoluene | Electrochemical Bromination | p-Nitro-α,α-dibromomethyl benzene | cecri.res.in |

| p-Chlorotoluene | Electrochemical Bromination | p-Chloro-α,α-dibromomethyl benzene | cecri.res.in |

| Ethyl p-toluate | Wohl-Ziegler (Solvent-free) | Corresponding benzylic bromide | thieme-connect.com |

| 1,4-Dimethylbenzene (p-xylene) | Electrochemical Bromination | 1,4-Bis(dibromomethyl)benzene | cecri.res.in |

| Dimethyl-substituted arenes | Bromination (optimized solvents) | Various bis(dibromomethyl)benzene isomers and derivatives | researchgate.net |

Iii. Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Pathways

The fundamental reactivity of the compound involves transformations of the dibromomethyl groups and the aromatic core. The high degree of bromination influences the electronic properties and reaction pathways of the molecule.

The primary sites for nucleophilic attack are the electrophilic carbon atoms of the two dibromomethyl (-CHBr₂) groups. The presence of two electron-withdrawing bromine atoms on each benzylic carbon, coupled with the stabilizing effect of the benzene (B151609) ring, makes these positions highly susceptible to substitution reactions by various nucleophiles.

Conversely, the benzene ring itself is deactivated towards electrophilic aromatic substitution. The two bromine atoms directly attached to the ring and the two electron-withdrawing dibromomethyl groups significantly reduce the electron density of the aromatic system. This deactivation makes reactions such as nitration, halogenation, or Friedel-Crafts alkylation on the benzene ring unfavorable under standard conditions.

The dibromomethyl groups are versatile functional handles that can undergo substitution by a range of nucleophiles. A key transformation is their conversion into carbonyl groups. For instance, derivatives like 1,2-bis(dibromomethyl)benzenes can be treated with fuming sulfuric acid followed by hydrolysis to yield the corresponding benzene-1,2-dicarboxaldehydes. sciengine.com This reaction proceeds via the substitution of bromide ions by water or sulfate (B86663) species, ultimately leading to the formation of a geminal diol, which readily dehydrates to the aldehyde.

These groups can also react with other nucleophiles. Although specific examples for 1,2-Dibromo-4,5-bis(dibromomethyl)benzene are not extensively documented, analogous gem-dibromomethyl aromatic compounds are known to react with reagents like trialkyl orthoformates to produce aldehyde acetals. researchgate.net

Oxidation: The most significant oxidative transformation of the dibromomethyl groups is their conversion to aldehyde functionalities. The hydrolysis of substituted 1,2-bis(dibromomethyl)benzenes using fuming sulfuric acid is a powerful method to synthesize aromatic dicarboxaldehydes, representing a formal oxidation of the benzylic carbons. sciengine.com The efficiency of this process can be enhanced by neutralizing the excess acid before the final hydrolysis step. sciengine.com

Reduction: The most prominent reduction pathway for this class of compounds is not the simple conversion of dibromomethyl groups to methyl groups, but rather a reductive elimination (dehalogenation) to form a highly reactive intermediate. Treatment with reducing agents like sodium iodide or via electrochemical methods triggers a two-electron reduction that eliminates the four benzylic bromine atoms to generate a transient o-quinodimethane species. This transformation is a cornerstone of the compound's utility in advanced synthesis.

Advanced Reaction Mechanisms

The generation of transient, high-energy intermediates is a key feature of the advanced reactivity of this compound, enabling the construction of complex molecular architectures.

The core of the compound's advanced reactivity lies in its ability to serve as a stable precursor to a substituted o-quinodimethane. This highly reactive diene is not isolated but is generated in situ for immediate use in subsequent reactions. The formation is typically induced by a reducing agent that facilitates the elimination of the four benzylic bromine atoms. For example, the reaction of 1,2-bis(dibromomethyl)benzene (B1266051) derivatives with potassium iodide in a solvent like N,N-dimethylformamide (DMF) leads to the formation of the o-quinodimethane intermediate. researchgate.net The iodide ion acts as a reductant, abstracting the bromine atoms in a process that is mechanistically related to the E2 elimination pathway. stackexchange.com

Table 1: Generation of o-Quinodimethane Intermediate

| Precursor Substrate Class | Reagent/Condition | Intermediate Generated | Driving Force |

|---|---|---|---|

| 1,2-Bis(dibromomethyl)arenes | Potassium Iodide (KI) or Sodium Iodide (NaI) in DMF | o-Quinodimethane | Elimination of four stable bromide ions and formation of I₂ or I₃⁻ |

| 1,2-Bis(halomethyl)arenes | Electrochemical Reduction | o-Quinodimethane | Two-electron reduction at the cathode |

Once generated, the o-quinodimethane intermediate is an exceptionally reactive diene, perfectly suited for [4+2] cycloaddition (Diels-Alder) reactions. This reactivity provides a powerful and convergent route to synthesize complex polycyclic and aromatic systems. The o-quinodimethane is immediately trapped by a suitable dienophile present in the reaction mixture.

A notable example is the reaction between a 1,2-bis(dibromomethyl)benzene derivative and fumaronitrile (B1194792) in the presence of potassium iodide. researchgate.net The in situ-generated o-quinodimethane undergoes a Diels-Alder reaction with the electron-deficient alkene (fumaronitrile). The initial cycloadduct then undergoes a spontaneous elimination of hydrogen bromide (or a related process) to aromatize, yielding a substituted naphthalene (B1677914) derivative. In this specific case, the product is 2,3-dicyanonaphthalene. researchgate.net This one-pot reaction sequence efficiently constructs a new six-membered ring, demonstrating the synthetic power of this transformation.

Table 2: Example of Diels-Alder Reaction with in situ Generated o-Quinodimethane

| Precursor | Reagents | Dienophile | Key Intermediate | Final Product |

|---|---|---|---|---|

| 1,2-Bis(dibromomethyl)benzene | Potassium Iodide in DMF | Fumaronitrile | o-Quinodimethane | 2,3-Dicyanonaphthalene |

Generation and Reactions of o-Quinodimethane Intermediates

Role in Diels-Alder Reactions for Cyclic Compound Synthesis

Stereoselectivity and Product Control

In the context of electrochemically generated o-quinodimethanes from precursors like 1,2-bis(bromomethyl)arenes, stereoselectivity is a critical aspect of their subsequent cycloaddition reactions. For instance, the co-electrolysis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene (B96613) with either diphenyl maleate (B1232345) or diphenyl fumarate (B1241708) exclusively yields the trans-adduct. rsc.org This outcome is noteworthy because the radical anion of diphenyl maleate isomerizes to the fumarate radical anion at a slow rate. rsc.org The observed stereoselectivity suggests a reaction mechanism that favors the formation of the thermodynamically more stable trans product, irrespective of the initial geometry of the dienophile. rsc.org

This high degree of stereocontrol is rationalized by a double nucleophilic substitution mechanism. In this pathway, the electron transfer between the dienophile radical-anion and the dihalide is a relatively slow process. rsc.org This allows for equilibration and selective reaction pathways that lead to a single stereoisomer. However, when electron transfer is rapid, the formation of o-quinodimethanes through redox catalysis becomes the dominant pathway, which often leads to polymerization rather than the desired Diels-Alder cycloaddition. rsc.org

Electrochemical Generation of o-Quinodimethane

The electrochemical reduction of 1,2-bis(halomethyl)arenes, including this compound, provides a convenient method for the generation of highly reactive o-quinodimethane intermediates. rsc.org This process can be achieved either through direct electrolysis or via redox-catalysis in solvents like dimethylformamide (DMF). rsc.org These electrogenerated o-quinodimethanes are key intermediates in various synthetic transformations. rsc.org

Reactions with Organometallic Reagents (e.g., Triarylmanganate)

While specific studies on the reaction of this compound with triarylmanganate reagents are not detailed in the provided search results, the general reactivity of related benzylic halides with such organometallic compounds suggests a pathway for the formation of benzocyclobutene derivatives.

Formation of Benzocyclobutene Derivatives

The reaction of 1,2-bis(halomethyl)benzenes with various reducing agents, including organometallic reagents, is a known route to benzocyclobutene. This transformation typically proceeds through an intramolecular reductive coupling mechanism. It is plausible that this compound would undergo a similar reaction, where the two adjacent dibromomethyl groups are reductively coupled to form a four-membered ring fused to the benzene core. The additional bromine atoms on the aromatic ring would likely remain, yielding a tetrabromobenzocyclobutene derivative. The specific reaction conditions and the nature of the organometallic reagent would be crucial in determining the efficiency and selectivity of this cyclization process.

Hydrolysis Reactions for Aldehyde Synthesis

gem-Dibromomethyl aromatic compounds, such as this compound, are valuable precursors for the synthesis of aromatic aldehydes. researchgate.net The conversion is typically achieved through a hydrolysis reaction, which can be promoted by various reagents. researchgate.net

One effective method involves the use of silver nitrate (B79036) to facilitate the hydrolysis of the dibromomethyl groups to aldehyde functionalities. researchgate.net This transformation provides a direct route to the corresponding dialdehydes, which are versatile building blocks in materials chemistry. researchgate.net The efficiency of this hydrolysis can be quite high, with reported yields for similar conversions reaching up to 90–96%. researchgate.net

| Precursor | Reagent | Product | Yield (%) |

| 2,5-dibromo-1,4-bis(dibromomethyl)benzene | Silver Nitrate | 2,5-dibromoterephthalaldehyde | High (reported up to 96%) |

This table illustrates the general transformation of a bis(dibromomethyl)arene to a dialdehyde (B1249045) via hydrolysis, a reaction applicable to this compound.

Dehalogenative Homocoupling Reactions (On-Surface Studies)

On-surface synthesis has emerged as a powerful technique for the bottom-up fabrication of novel carbon-based nanostructures with atomic precision. researchgate.net Dehalogenative homocoupling reactions of specifically designed molecular precursors on metal surfaces are a cornerstone of this approach. researchgate.nettongji.edu.cn

Dimerization and Polymerization Pathways

The on-surface dehalogenative homocoupling of molecules containing gem-dibromomethyl groups has been investigated as a method to form C-C double bonds and create conductive polymers. researchgate.net When this compound is deposited on a suitable metal surface, such as Au(111), and subjected to thermal activation, the bromine atoms are cleaved from the methyl groups. researchgate.net

Catalytic and Mechanistic Investigations

The transformation of this compound into various naphthalene derivatives is a process governed by specific reagents and reaction pathways. Mechanistic investigations, including the study of reagents like potassium iodide and the use of computational modeling, have been crucial in elucidating the underlying chemical principles of these transformations.

Potassium iodide (KI) plays a pivotal role in the synthesis of naphthalene derivatives from precursors such as 1,2-bis(dibromomethyl)benzene and its substituted analogues. researchgate.netresearchgate.net In reactions involving these benzene derivatives and fumaronitrile in N,N-dimethylformamide (DMF), the presence of potassium iodide is essential for the reaction to proceed. researchgate.netresearchgate.net Without potassium iodide, no reaction is observed, highlighting its indispensable function in the synthetic pathway. researchgate.netresearchgate.net

The reaction involves a dehalogenation process, where the bromine atoms are removed, leading to the formation of a new ring structure. wikipedia.orgyoutube.com The iodide ion (I⁻) from KI acts as a nucleophile, attacking the electron-deficient carbon centers bonded to bromine. calibrechem.compatsnap.com This initiates a cascade of elimination reactions, ultimately resulting in the aromatized naphthalene system.

Experimental evidence strongly indicates that potassium iodide functions as a reagent rather than a catalyst in these syntheses. researchgate.net A key observation is the dependency of the product yield on the stoichiometric amount of potassium iodide used. researchgate.net For instance, in the reaction of 1,2-bis(dibromomethyl)benzene derivatives with fumaronitrile, the reaction reaches substantial completion when the molar amount of potassium iodide is equivalent to the molar amount of bromine atoms in the starting material. researchgate.net This stoichiometric relationship confirms that the iodide ion is consumed during the reaction, a characteristic feature of a reagent.

The proposed mechanism involves the iodide ion participating in a series of debromination steps. researchgate.netwikipedia.org This differs from a catalytic role, where a small amount of the substance would be sufficient to facilitate the reaction multiple times without being consumed. Therefore, KI is a direct participant in the chemical transformation, providing the necessary nucleophilic iodide to drive the dehalogenation and subsequent cyclization. researchgate.netcalibrechem.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating complex reaction mechanisms at the molecular level. For reactions involving organobromine compounds similar to this compound, DFT calculations provide deep insights into reaction pathways, intermediate structures, and transition states. mpg.demdpi.com

Studies on the on-surface dehalogenative coupling of related isomers like 2,3-bis(dibromomethyl)naphthalene (B14459223) have utilized DFT to understand the reaction intermediates and the role of the metallic surface in activating the C-Br bonds. mpg.de Similarly, DFT modeling has been employed to elucidate the mechanisms of Suzuki–Miyaura reactions involving dibromo-pyridazinone derivatives. mdpi.com These studies help to rationalize unexpected side reactions, such as hydrodebromination, and to understand the regioselectivity of the process. mdpi.com By calculating the relative energetics and activation barriers for different possible pathways, researchers can predict the most likely mechanism. mdpi.com For the transformation of this compound, DFT could be used to model the interaction with the iodide ion, map the potential energy surface for the debromination and cyclization steps, and identify the key intermediates and transition states leading to the final naphthalene product.

Iv. Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The strategic placement of eight bromine atoms on a simple benzene (B151609) core provides chemists with a powerful tool for creating intricate and sterically demanding structures. The differential reactivity of the aryl bromides versus the benzylic bromides allows for selective and sequential functionalization, enabling the synthesis of molecules that would be challenging to access through other routes.

While direct examples involving 1,2-Dibromo-4,5-bis(dibromomethyl)benzene in Diels-Alder reactions are not extensively documented, its structural analogue, 1,2-Bis(bromomethyl)benzene, is a well-established precursor for generating o-quinodimethane. chemicalbook.com This highly reactive diene is readily trapped by various dienophiles in [4+2] cycloaddition reactions to form six-membered rings. chemicalbook.com

By analogy, this compound is a potential precursor for a heavily substituted o-quinodimethane intermediate (4,5-Dibromo-1,2-bis(dibromomethylene)cyclohexa-3,5-diene). The generation of this transient diene, likely through dehalogenation with a reducing agent, would pave the way for Diels-Alder reactions with various alkenes or alkynes. This approach would lead to the formation of complex, polyhalogenated cyclic and bicyclic systems, which can serve as intermediates for further synthetic transformations.

A notable application of 1,2-bis(dibromomethyl)benzene (B1266051) and its derivatives is in the direct synthesis of substituted naphthalene (B1677914) rings. researchgate.net Research has shown that these compounds can react with dienophiles like fumaronitrile (B1194792) to produce naphthalene derivatives. researchgate.net In a key finding, the reaction between 1,2-bis(dibromomethyl)benzene and fumaronitrile to yield 2,3-dicyanonaphthalene proceeds effectively in the presence of potassium iodide in a polar aprotic solvent. researchgate.net The reaction is believed to proceed through an initial formation of a reactive diene intermediate, which then undergoes a cycloaddition followed by aromatization. The dependence of the reaction yield on the amount of potassium iodide suggests its crucial role in facilitating the dehalogenation and formation of the key intermediate. researchgate.net

Table 1: Synthesis of 2,3-Dicyanonaphthalene

| Reactant 1 | Reactant 2 | Key Reagent | Solvent | Product |

| 1,2-Bis(dibromomethyl)benzene | Fumaronitrile | Potassium Iodide (KI) | N,N-dimethylformamide (DMF) | 2,3-Dicyanonaphthalene |

This synthetic strategy provides a direct route to functionalized naphthalenes, which are important structural motifs in many dyes, polymers, and electronic materials. nih.govnih.gov

Pentacenes are polycyclic aromatic hydrocarbons that are of significant interest for their applications in organic electronics. The synthesis of stable and soluble pentacene (B32325) derivatives often requires the construction of the large aromatic core from smaller, functionalized building blocks. Heavily brominated compounds can play a critical role, particularly in the final aromatization steps of the synthesis.

For instance, a synthetic route to 6,13-dibromopentacene-bis(dicarboximide) utilizes a quadruple benzylic bromination of a partially hydrogenated precursor, followed by a base-induced elimination of HBr to achieve the fully aromatic pentacene core. researchgate.net This demonstrates the utility of poly-brominated benzylic positions as latent functionalities for creating double bonds during aromatization. Given its structure, this compound represents a plausible starting material for building a larger, partially saturated polycyclic system that could subsequently be aromatized via a similar dehydrobromination strategy to yield a highly substituted pentacene derivative. researchgate.netnih.gov

Scientific literature reviewed did not provide specific examples or established methodologies for the use of this compound in the synthesis of carbohydrate structures.

The o-xylylene (B1219910) scaffold is a key structural element in various biologically active compounds. The related compound 1,2-Bis(bromomethyl)benzene is explicitly used in the synthesis of isothiourea derivatives that have been investigated as inhibitors of human nitric oxide synthases. chemicalbook.com The synthesis typically involves the reaction of the bis(bromomethyl) compound with thiourea, where the sulfur atom acts as a nucleophile to displace the benzylic bromides, leading to the formation of a cyclic isothiourea derivative.

Nitric oxide synthases (NOS) are enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. nih.gov Overproduction of NO is implicated in several pathological conditions, making the development of NOS inhibitors an important therapeutic goal. nih.govmaastrichtuniversity.nl Isothiourea-containing compounds are a known class of NOS inhibitors. chemicalbook.com The synthesis of such inhibitors using 1,2-Bis(bromomethyl)benzene as a precursor highlights the utility of this structural framework for creating molecules that can interact with the active site of NOS enzymes. chemicalbook.com While the direct application of this compound has not been specified for this purpose, its underlying aromatic scaffold is relevant to the design of such inhibitors. The gem-dibromo groups would offer a different reaction pathway compared to the monobromo analogue, potentially leading to novel heterocyclic systems with distinct biological activities upon reaction with nucleophiles like thiourea.

Reagents for Protective Group Strategies in Organic Synthesis

Polymer Chemistry and Materials Development

The dense arrangement of reactive bromine atoms makes this compound a candidate for creating complex polymer architectures. Its integration into polymeric structures can impart unique thermal, electronic, and physical properties.

Electrochemical polymerization is a powerful technique for synthesizing conductive and electroactive polymers directly onto an electrode surface. researchgate.net This method allows for precise control over film thickness and morphology. researchgate.net The formation of poly(o-xylylene)s can, in principle, be achieved through the reductive coupling of precursors containing benzylic halides. While the electrochemical synthesis of poly(p-xylylenes) (PPXs) and poly(p-phenylenevinylenes) (PPVs) has been explored, specific studies detailing the electrochemical polymerization of this compound to form a substituted poly(o-xylylene) are not prominently featured in existing research. The high degree of bromination on this particular precursor suggests it could undergo electrochemical reduction to form reactive xylylene intermediates that subsequently polymerize, but dedicated studies are required to confirm this pathway and characterize the resulting polymer.

Bis(bromomethyl)benzene derivatives are fundamental building blocks in the synthesis of macrocycles and cyclophanes. chemicalbook.com These linkers react with various nucleophiles in high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, leading to the formation of ring structures. For instance, 1,2-Bis(bromomethyl)benzene serves as an electrophile for synthesizing a range of carbo- and heterocyclic compounds, including macrocycles like cyclophanes and crown ethers. chemicalbook.com The synthesis of all-benzene multi-macrocyclic nanocarbons has also been achieved through strategies involving functionalized benzene derivatives. chemistryviews.orgresearchgate.net Although these examples highlight the utility of related brominated aromatics, the specific use of the hexasubstituted this compound as a linker in the synthesis of cyclic polymers or macrocycles is not well-documented. Its steric bulk and modified electronic properties, resulting from the additional bromine substituents, would likely necessitate unique reaction conditions to achieve efficient cyclization.

The incorporation of halogenated monomers into polymer backbones is a common strategy to enhance properties such as thermal stability, flame retardancy, and solubility. Brominated aromatic compounds, in particular, serve as versatile building blocks for various polymers. lookchem.com While there is a broad interest in developing novel polymer systems from functionalized aromatic precursors, specific examples of the integration of this compound into new polymer systems are not detailed in the currently available scientific literature. The potential exists for this compound to act as a cross-linking agent or as a monomer in polycondensation reactions, where its six bromine atoms could be selectively addressed to create highly complex and potentially functional polymeric materials.

V. Structural and Spectroscopic Characterization in Research Contexts

Crystallographic Studies and Polymorphism

Crystallographic studies are indispensable for determining the precise atomic arrangement of a molecule in the solid state, offering insights into bond lengths, bond angles, and the nature of non-covalent interactions that dictate the crystal packing. While specific crystallographic data for 1,2-Dibromo-4,5-bis(dibromomethyl)benzene is scarce, analysis of closely related structures provides a framework for understanding its potential solid-state behavior.

In brominated organic molecules, weak intramolecular hydrogen bonds of the C-H···Br type can play a significant role in stabilizing specific conformations. For instance, in the related compound 1,2-bis(dibromomethyl)benzene (B1266051), intramolecular C−H⋯Br hydrogen bonds are observed, which lead to the formation of stable six-membered ring motifs (S(6) rings). These interactions influence the orientation of the dibromomethyl groups relative to the benzene (B151609) ring and to each other. It is highly probable that similar C-H···Br interactions would be present in this compound, contributing to a locked conformation of the side chains.

The packing of molecules in a crystal lattice is governed by a variety of intermolecular forces. For aromatic systems like this compound, these interactions are critical.

π-π Stacking: Aromatic rings often engage in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. In the crystal structure of 1,2-bis(dibromomethyl)benzene, molecules are linked by such intermolecular π–π interactions, with centroid–centroid distances measured at 3.727(9) Å and 3.858(9) Å. iucr.org The presence of multiple bromine atoms on both the ring and the methyl groups of the title compound would modulate the electronic nature of the aromatic ring, which could influence the geometry and strength of these stacking interactions.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic solids. Different polymorphs can exhibit distinct physical properties. The thermodynamic relationship between polymorphs is often investigated through techniques like differential scanning calorimetry (DSC).

The study of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) has revealed the existence of two polymorphic forms that are enantiotropically related. rsc.org This means that one form is stable at lower temperatures, while the other becomes the stable form above a certain transition temperature. Form II of this compound is the thermodynamically stable form at room temperature, while Form I becomes stable at higher temperatures. rsc.org The transition temperature was determined to be approximately 135 °C. rsc.org Such enantiotropic behavior is often governed by subtle differences in intermolecular interactions and crystal packing, leading to variations in density and melting points. While not directly studied for this compound, the potential for polymorphism and complex phase transitions is high due to its structural complexity and the variety of possible intermolecular interactions.

Polymorphic Forms and Thermodynamic Relationships

Advanced Spectroscopic Techniques

Spectroscopic methods are essential for confirming the identity and elucidating the structure of organic molecules, especially when single crystals for X-ray diffraction are unavailable.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons and the methine protons of the dibromomethyl groups. The chemical shifts and coupling patterns of the two remaining aromatic protons (at positions 3 and 6) would confirm the 1,2,4,5-substitution pattern. The single proton on each of the two dibromomethyl groups (-CHBr₂) would likely appear as a distinct singlet.

In the ¹³C NMR spectrum, distinct signals would be observed for the four different types of carbon atoms in the aromatic ring and one signal for the carbon atoms of the two equivalent dibromomethyl groups. The chemical shifts would be significantly influenced by the presence of the electron-withdrawing bromine atoms. For the related isomer, 1,4-Dibromo-2,5-bis(dibromomethyl)benzene, the following NMR data has been reported:

¹H NMR: δ (ppm) = 8.15 (s, 2H, ArH), 6.98 (s, 1H, CHBr₂). iucr.org

¹³C NMR: δ (ppm) = 142.9, 134.9, 119.4, 37.1. iucr.org

This data from a closely related isomer provides a valuable reference for predicting the spectral characteristics of this compound.

Mass Spectrometry in Elucidating Fragmentation Pathways and Molecular Identification

Specific mass spectrometry data for this compound, including electron ionization (EI-MS) or other ionization techniques, were not found. Such an analysis would be crucial for confirming the molecular weight of the compound (C₈H₄Br₆, isotopic mass of the most abundant isotopes ≈ 575.5 g/mol ) and for understanding its fragmentation patterns.

A typical mass spectrum analysis would involve:

Molecular Ion Peak (M⁺): Identifying the peak corresponding to the intact molecule, which would exhibit a characteristic isotopic pattern due to the presence of six bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).

Fragmentation Pathways: Detailing the step-by-step loss of fragments. For this molecule, fragmentation would likely involve the sequential loss of bromine atoms (Br•), hydrogen bromide (HBr), and bromomethyl radicals (•CHBr₂). The stability of the resulting carbocations would dictate the major fragmentation pathways.

Isotopic Distribution Analysis: The presence of six bromine atoms would create a complex and distinctive isotopic cluster for the molecular ion and any bromine-containing fragments, which would serve as a key identifier.

Without experimental data, a table of expected fragments and their relative abundances cannot be generated.

X-ray Diffraction for Solid-State Structural Analysis

No published crystal structure data for this compound could be located in crystallographic databases. X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

If such data were available, the analysis would include:

Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Parameters: Providing the dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Molecular Conformation: Detailing the specific bond lengths, bond angles, and torsion angles within the molecule, including the orientation of the dibromomethyl groups relative to the benzene ring.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions, such as halogen bonding (Br···Br contacts) or π–π stacking, which govern the crystal packing.

A data table summarizing these crystallographic parameters cannot be provided without experimental results. While data exists for isomers like 1,2-bis(dibromomethyl)benzene and 1,4-dibromo-2,5-bis(bromomethyl)benzene, these structures are fundamentally different and cannot be used as substitutes. researchgate.netrsc.orgrsc.orgnih.gov

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) for On-Surface Studies

There are no available research findings on the on-surface behavior, synthesis, or characterization of this compound using STM or AFM. These techniques are powerful tools for visualizing single molecules on conductive or insulating surfaces and can be used to induce and study on-surface chemical reactions.

A study involving this molecule might explore:

Self-Assembly: Investigating how the molecules arrange themselves on a specific substrate (e.g., Au(111), Ag(111), or graphite) to form ordered monolayers, driven by intermolecular forces.

On-Surface Debromination: Using thermal annealing or voltage pulses from the STM tip to induce the cleavage of C-Br bonds. The high degree of bromination in this molecule makes it a potential precursor for creating on-surface carbon-rich nanostructures or polymers through covalent C-C bond formation after debromination.

Structural Identification: Using high-resolution AFM with a functionalized tip (e.g., CO-terminated) to resolve the chemical structure of the precursor molecule and any reaction products with atomic precision.

As no such studies have been published, no data on surface assembly, reaction pathways, or resulting structures can be presented.

Vi. Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry for elucidating electronic structure and reactivity, have not been reported for 1,2-Dibromo-4,5-bis(dibromomethyl)benzene.

Reaction Mechanism Elucidation

There are no available studies that use DFT to elucidate the potential reaction mechanisms involving this compound. Such studies would be crucial for understanding its reactivity, potential degradation pathways, and interactions with other molecules.

Energy Profiles and Transition States

The scientific literature lacks information on the energy profiles and transition states for reactions involving this compound. Computational determination of these parameters is essential for predicting reaction kinetics and thermodynamic feasibility.

Molecular Conformation and Stability Analysis

While crystal structure analysis of related isomers like 1,2-bis(dibromomethyl)benzene (B1266051) has been performed, a specific computational analysis of the molecular conformation and thermodynamic stability of this compound is not available. Such an analysis would provide insight into the preferred three-dimensional arrangement of the molecule and its relative stability.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulations for this compound have been published. MD simulations would be invaluable for understanding the compound's behavior in different environments, such as in solution or at interfaces, and for studying its dynamic properties over time.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Comprehensive quantum chemical calculations to determine the detailed electronic structure and reactivity indices of this compound are not present in the current body of scientific literature. These calculations would help in understanding its electrophilic and nucleophilic sites and predicting its chemical behavior in various reactions.

Predictive Modeling for Chemical Behavior and Interactions

There is no evidence of predictive modeling studies focused on the chemical behavior and intermolecular interactions of this compound. Such models, often developed using machine learning or quantitative structure-activity relationship (QSAR) approaches, are vital for predicting properties and potential biological or environmental impacts.

Vii. Emerging Research Directions and Future Perspectives

Development of New Synthetic Pathways with Enhanced Efficiency and Selectivity

The primary route to 1,2-Dibromo-4,5-bis(dibromomethyl)benzene involves the radical bromination of 1,2-dibromo-4,5-dimethylbenzene (B50925). wgtn.ac.nzsigmaaldrich.com Current methods often utilize reagents such as N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) in solvents like carbon tetrachloride. wgtn.ac.nzsigmaaldrich.com

Future research is focused on optimizing these syntheses. Key goals include improving reaction yields, enhancing selectivity to minimize partially brominated byproducts, and replacing hazardous solvents like carbon tetrachloride with more environmentally benign alternatives. The development of catalytic systems that can precisely control the degree of bromination on the methyl groups represents a significant challenge and an important area for future investigation.

Overview of Synthetic Methods for this compound

| Starting Material | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 1,2-Dibromo-4,5-dimethylbenzene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Carbon Tetrachloride | Standard radical bromination of benzylic positions. | wgtn.ac.nz |

| 1,2-Dibromo-4,5-dimethylbenzene | Azobisisobutyronitrile (AIBN) | Not specified | Alternative radical initiator for benzylic bromination. | sigmaaldrich.com |

Exploration of Novel Reaction Mechanisms and Catalysis

This compound serves as a key reactant in several complex transformations, paving the way for the exploration of novel reaction mechanisms. Its high degree of functionalization allows it to participate in intricate cyclization and coupling reactions.

Notable applications include:

Diels-Alder Reactions: The compound is used in modified Diels-Alder additions with dienophiles like 1-octyl-1H-pyrrole-2,5-dione to create complex polycyclic imide structures. rsc.org

Cava Reactions: It undergoes reaction with naphthoquinone using sodium iodide in the synthesis of dibromo-tetracenequinone, a precursor to larger polycyclic aromatic hydrocarbons like starphenes. dokumen.pub

One-Pot Cyclizations: It is the starting material for the one-pot synthesis of the dibenzocyclooctatetraene (dbCOT) backbone, a unique "flapping" molecular structure. rsc.orgresearchgate.net

Future research will likely focus on elucidating the precise mechanisms of these complex reactions and developing new catalytic systems to control their outcomes, enabling the synthesis of previously inaccessible molecular topologies.

Integration into Advanced Functional Materials and Nanomaterials

A significant area of emerging research is the use of this compound as a fundamental building block for advanced functional materials. Its rigid structure and multiple reactive sites make it an ideal precursor for materials with unique electronic and structural properties.

Current and future applications include:

Organic Semiconductors: The compound is a precursor for diacenopentalene dicarboximides, which have been investigated as n-type organic semiconductors in organic field-effect transistors (OFETs). rsc.org

Poly-Lewis Acids: It is the starting material for creating dibenzocyclooctatetraene-based poly-Lewis acids. These molecules act as "flapping" hosts capable of binding various guest molecules, with potential applications in sensing and catalysis. rsc.orgresearchgate.net

Polycyclic Aromatic Hydrocarbons (PAHs): It is used to create complex PAHs such as starphene derivatives, which are of interest for their electronic and photophysical properties. dokumen.pub

The integration of this compound into nanomaterials, such as by forming part of a polymer backbone or a functional ligand on a nanoparticle surface, represents a promising avenue for future exploration.

Functional Materials Derived from this compound

| Material Class | Specific Application | Role of Precursor | Reference |

|---|---|---|---|

| n-Type Organic Semiconductors | Organic Field-Effect Transistors (OFETs) | Key reactant in Diels-Alder synthesis of the diacenopentalene core. | rsc.org |

| Poly-Lewis Acids | Host-guest chemistry, molecular recognition | Starting material for the dibenzocyclooctatetraene (dbCOT) backbone. | rsc.orgresearchgate.net |

| Polycyclic Aromatic Hydrocarbons | Advanced electronic materials | Precursor for tetracenequinones, leading to starphene derivatives. | dokumen.pub |

Biological and Biomedical Applications

Direct biological or biomedical applications of this compound have not been extensively reported in the current literature. However, related compounds provide a rationale for future investigation. For instance, its precursor, 1,2-dibromo-4,5-dimethylbenzene, can be used to synthesize photosensitizers for photodynamic therapy. sigmaaldrich.com This suggests that the core dibrominated xylene structure could be incorporated into biologically active molecules. Future research may explore derivatives of this compound as scaffolds for developing new therapeutic agents or diagnostic tools, leveraging the unique spatial arrangement of its reactive sites for targeted molecular design.

Environmental Fate and Transport Research

Specific research on the environmental fate and transport of this compound is currently limited. As a highly brominated organic compound, its behavior in the environment is of potential interest. Future research perspectives in this area would involve studies on its persistence, potential for bioaccumulation, and biotic or abiotic degradation pathways. Understanding how the multiple bromine atoms influence its environmental behavior is crucial for a complete life-cycle assessment, particularly if its use in functional materials becomes more widespread.

Advanced Analytical Techniques for Characterization in Complex Matrices

The characterization of this compound and the materials derived from it currently relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. rsc.org The solid-state structures of its derivatives are often confirmed by single-crystal X-ray diffraction. rsc.org

Emerging research directions will necessitate the development of more sophisticated analytical methods. There is a need for techniques capable of detecting and quantifying the compound and its transformation products at trace levels within complex matrices, such as in functional polymer films or environmental samples. Advanced techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and solid-state NMR could provide deeper insights into its structure and purity in these challenging contexts.

Computational Chemistry and Machine Learning in Predicting Reactivity and Properties

Computational chemistry is an increasingly vital tool for understanding and predicting the behavior of complex molecules like this compound. Quantum chemical calculations have already been performed for this compound. rsc.org Future research will expand on this foundation, using methods like Density Functional Theory (DFT) to model reaction pathways and predict the electronic properties of resulting materials.

Machine learning algorithms could be trained on data from computational studies and experimental results to accelerate the discovery of new reactions and materials. These predictive models could guide synthetic efforts by identifying the most promising derivatives and reaction conditions for achieving desired properties in advanced functional materials.

Applications of Computational Methods in Researching this compound

| Computational Method | Research Application | Potential Impact | Reference |

|---|---|---|---|

| Quantum Chemical Calculations | Determination of molecular structure and properties. | Provides fundamental data for further studies. | rsc.org |

| Density Functional Theory (DFT) | Modeling reaction mechanisms (e.g., Diels-Alder, Cava reactions); Predicting electronic properties of derived materials. | Guides experimental design and accelerates the development of new functional materials. | |

| Machine Learning | Predicting reactivity for novel syntheses; Screening for derivatives with optimal properties. | Reduces experimental costs and time by focusing on high-potential candidates. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,2-Dibromo-4,5-bis(dibromomethyl)benzene?

Answer:

The compound can be synthesized via electrophilic bromination of a benzene derivative. A common approach involves sequential bromination and functionalization:

Initial bromination : Use hydrobromic acid (48%) and potassium bromate in acetic acid under stirring at ambient conditions to introduce bromine atoms at positions 1 and 2 of the benzene ring .

Dibromomethylation : Introduce dibromomethyl groups at positions 4 and 5 via radical bromination or halogen exchange. This step may require controlled heating (40–60°C) and a stoichiometric excess of brominating agents (e.g., N-bromosuccinimide) to ensure complete substitution .

Purification : Recrystallize the product using ethanol or acetic acid to remove unreacted bromides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.